N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(15-17-7-4-14-23-17)19-8-9-20-10-12-21(13-11-20)16-5-2-1-3-6-16/h1-7,14H,8-13,15H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAWDOBMDOOPAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CC2=CC=CS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-phenylpiperazine, is reacted with an appropriate alkylating agent to introduce the ethyl group.
Acylation: The resulting intermediate is then acylated with thiophene-2-acetic acid or its derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide group to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as acting on the central nervous system.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of thiophene.
N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of thiophene.
Uniqueness
N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a compound of interest for further research.
Biological Activity
N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C18H22N4S
- Molecular Weight: Approximately 342.46 g/mol
- Structural Features: The compound consists of a piperazine ring, a thiophene moiety, and an acetamide backbone, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes:
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Receptor Modulation:
- The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction suggests applications in treating psychiatric disorders and conditions involving neurotransmitter imbalances.
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Acetylcholinesterase Inhibition:
- The compound has been studied for its ability to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine. By inhibiting this enzyme, the compound may enhance cholinergic neurotransmission, making it a candidate for neurodegenerative diseases like Alzheimer's.
Anticonvulsant Activity
Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. A study evaluated several analogs in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests:
| Compound | MES Protection (mg/kg) | PTZ Protection (mg/kg) | Remarks |
|---|---|---|---|
| Compound A | 100 (0.5h), 300 (4h) | Active | High efficacy in both tests |
| Compound B | 100 (0.5h) | Inactive | Lower lipophilicity |
| Compound C | 300 (0.5h), 100 (4h) | Moderate | Delayed onset of action |
The results indicated that compounds with higher lipophilicity tended to show delayed but prolonged anticonvulsant effects, while less lipophilic compounds exhibited quicker action but lower overall efficacy .
Neuropharmacological Applications
The interactions of this compound with neurotransmitter systems suggest potential applications in treating various neurological and psychiatric disorders:
-
Anxiety Disorders:
- Due to its modulation of serotonin receptors, the compound may be explored for anxiolytic effects.
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Depression:
- Its interaction with dopamine pathways could position it as a candidate for antidepressant therapy.
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Neurodegenerative Diseases:
- The acetylcholinesterase inhibitory activity highlights its potential in managing symptoms associated with Alzheimer's disease.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds, providing insights into structure–activity relationships (SAR). For instance:
- Synthesis of Derivatives:
-
Pharmacokinetics:
- Investigations into the pharmacokinetic profiles of these compounds indicated variations based on lipophilicity and molecular weight, affecting their distribution and metabolism within biological systems.
Q & A
Advanced Research Question
- Functional Group Modifications :
- Replace thiophene with furan or pyridine to assess heterocycle impact on receptor binding .
- Vary piperazine substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to study steric/electronic effects .
- Assay Selection :
- In vitro : Dopamine/serotonin receptor binding assays (radioligand displacement) .
- Enzyme Inhibition : Test against acetylcholinesterase or kinases via spectrophotometric assays .
- Data Analysis : Use regression models (e.g., IC₅₀, Kᵢ values) to correlate structural changes with activity .
What strategies are recommended to resolve contradictory data in receptor binding assays involving this compound?
Advanced Research Question
- Orthogonal Assays : Validate results using both radioligand binding (e.g., ³H-spiperone for D₂ receptors) and functional assays (e.g., cAMP modulation) .
- Control Experiments : Include known agonists/antagonists (e.g., haloperidol for dopamine receptors) to confirm assay validity .
- Buffer Optimization : Adjust pH (7.4) and ionic strength to mimic physiological conditions .
- Replicate Studies : Perform triplicate runs with independent syntheses to rule out batch variability .
What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?
Basic Research Question
- Receptor Binding : Radiolabeled ligand competition assays (e.g., 5-HT₁A, D₂ receptors) using membrane preparations .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Enzyme Inhibition : Fluorescence-based assays (e.g., β-secretase inhibition for Alzheimer’s research) .
- Permeability : Caco-2 cell monolayers to predict intestinal absorption .
How can researchers assess the metabolic stability of this compound in preclinical studies?
Advanced Research Question
- Liver Microsome Assays : Incubate with rat/human microsomes (37°C, NADPH cofactor) and quantify parent compound via LC-MS/MS .
- Metabolite Identification : Use high-resolution LC-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
What are the critical factors in designing stability studies for this compound under various storage conditions?
Basic Research Question
- Temperature : Long-term (25°C/60% RH) vs. accelerated (40°C/75% RH) stability testing .
- Light Sensitivity : Store in amber glass vials to prevent photodegradation .
- Analytical Methods : Monitor degradation via HPLC-UV (e.g., new peaks at 10–12 minutes) .
- Excipient Compatibility : Test with lactose or mannitol for solid formulations .
How can molecular docking simulations be utilized to predict the binding mode of this compound with its target receptors?
Advanced Research Question
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking into receptor crystal structures (e.g., PDB ID: 3PBL for D₂ receptors) .
- Validation : Compare predicted poses with co-crystallized ligands (RMSD < 2.0 Å) .
- Free Energy Calculations : MM-GBSA to rank binding affinities .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with Asp114 of D₂ receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
